molecular formula C10H8BrNO B3155539 5-(Bromomethyl)-2-phenyloxazole CAS No. 80281-50-1

5-(Bromomethyl)-2-phenyloxazole

Cat. No.: B3155539
CAS No.: 80281-50-1
M. Wt: 238.08 g/mol
InChI Key: ZRDAKARAOUNJJT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-phenyloxazole is a heterocyclic organic compound featuring a bromomethyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-phenyloxazole typically involves the bromination of 2-phenyloxazole. One common method includes the reaction of 2-phenyloxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively brominates the methyl group at the 5-position of the oxazole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic route using NBS and AIBN suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-2-phenyloxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) under mild to moderate conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Formation of azide, thiocyanate, or methoxy derivatives.

    Oxidation: Formation of oxazole carboxylic acids or aldehydes.

    Reduction: Formation of 5-methyl-2-phenyloxazole.

Scientific Research Applications

5-(Bromomethyl)-2-phenyloxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-phenyloxazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to form covalent bonds with biological macromolecules is a key aspect of its activity .

Comparison with Similar Compounds

  • 5-(Chloromethyl)-2-phenyloxazole
  • 5-(Iodomethyl)-2-phenyloxazole
  • 5-(Methyl)-2-phenyloxazole

Comparison: 5-(Bromomethyl)-2-phenyloxazole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions compared to its chloro and methyl counterparts .

Properties

IUPAC Name

5-(bromomethyl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDAKARAOUNJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepare a solution of 5-methyl-2-phenyloxazole (790 mg, 4.97 mmol) in CCl4 (70 mL) under nitrogen. Add N-bromosuccinimide (884 mg, 4.97 mmol) and a catalytic amount of benzoyl peroxide. Reflux the mixture for 2 hours, cool to room temperature, and stir overnight. Wash the reaction mixture with a saturated solution of Na2SO3 (75 mL) followed by saturated sodium hydrogencarbonate (100 mL). Dry the organic phase (magnesium sulfate), filter, and concentrate to afford 1.17 g of 5-bromomethyl-2-phenyloxazole as a white solid. MS: m/e=238 (MH+)
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
884 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Bromomethyl)-2-phenyloxazole
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5-(Bromomethyl)-2-phenyloxazole
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5-(Bromomethyl)-2-phenyloxazole
Reactant of Route 4
5-(Bromomethyl)-2-phenyloxazole

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